![molecular formula C13H17NO8 B089260 [(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate CAS No. 13501-95-6](/img/structure/B89260.png)

[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

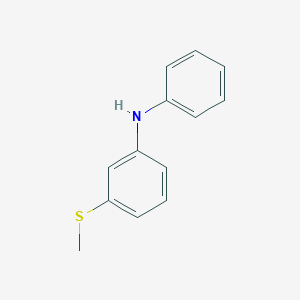

[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate, also known as 4-cyanobutyl acetate, is a synthetic chemical compound that has been studied for its potential applications in scientific research. It is a chiral compound, meaning that it has two non-superimposable mirror images of the same molecule, and is composed of a butyl group and acetate group linked by a carbon-carbon bond. 4-cyanobutyl acetate is a colorless liquid that has a faint odor and is insoluble in water.

Applications De Recherche Scientifique

Synthesis of Glycosides

This compound can be used in the synthesis of glycosides . Glycosides are molecules that play many important roles in living organisms. They are involved in a wide range of biological processes, including cell-cell interaction, immune response, and many others .

Structure Modification of Drugs

The compound can be used for structure modification of drugs . This can increase the polarity of the drug, reduce toxic effects, and improve drug activity .

Synthesis of Propargyl Glucopyranoside

It can be used in the synthesis of propargyl glucopyranoside . Propargyl glucopyranoside has been reported in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates .

Phytohormonal Activity

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl esters, which can be synthesized from this compound, have been associated with phytohormonal activity .

Synthesis of Triazole or Isoxazole Derivatives

The propargyl function in organic synthesis in general and in carbohydrate chemistry in particular is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .

Synthesis of Acylated Phenolic Glycosides

The compound can be used in the synthesis of acylated phenolic glycosides . These glycosides have been found in a variety of plants and have been associated with a variety of biological activities .

Propriétés

IUPAC Name |

[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO8/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h11-13H,6H2,1-4H3/t11-,12+,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTPKBYAZJOQCI-YNEHKIRRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@@H]([C@H](C#N)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)

![(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol](/img/structure/B89195.png)